![molecular formula C31H23BrN4O5 B2497594 N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide CAS No. 1796888-57-7](/img/structure/B2497594.png)
N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of complex organic molecules like the subject compound involves intricate reaction pathways. While specific synthesis details of this compound are not directly available, similar compounds, such as various diazenes and bis-triazenes, have been synthesized through reactions involving diazonium salts and cyclic aminals, showcasing the complexity and creativity in organic synthesis (Huang et al., 2002), (Rivera & González-Salas, 2010).
Molecular Structure Analysis
The structural analysis of compounds with similar complexity involves X-ray crystallography, which provides insights into the molecular geometry, bond lengths, and angles. The almost planar structures and trans geometry of the azobenzene cores are common characteristics observed in related molecules (Peori, Vaughan, & Hooper, 1998).
Chemical Reactions and Properties
The chemical reactions of such compounds often involve interactions with diazonium ions leading to various novel triazenes. These reactions highlight the reactivity and versatility of the compounds in forming structurally diverse derivatives (Rivera & González-Salas, 2010).
Physical Properties Analysis
Analyzing the physical properties of such compounds involves understanding their crystalline structure, melting points, and solubility. For instance, the crystal packing and molecular arrangements are critical for assessing the stability and solubility of these compounds (Quadrelli, Bovio, & Piccanello, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for understanding the compound's utility in various applications. Studies on related compounds provide insights into these aspects, revealing the influence of molecular structure on chemical behavior (Saeed et al., 2020).
科学的研究の応用
Scientific Research Applications
Catalytic Activity and Material Science
Complex molecules with multiple functional groups, similar to the compound mentioned, are often studied for their catalytic activities. For instance, compounds with diazabicyclo[...] structures have been used as catalysts in various organic reactions, including oxidation processes. These catalysts can be employed in synthesizing new materials or enhancing reaction efficiencies (Saka, E. et al., 2013).
Medicinal Chemistry and Drug Design
The detailed structure of the compound suggests potential for interaction with biological systems, which could be leveraged in drug design and discovery. Compounds with such complexity are explored for their potential as anticancer, antimicrobial, or receptor antagonist agents. For example, various structurally complex molecules are synthesized and evaluated for their antimicrobial and anticancer activities, offering a foundation for novel therapeutic agents (Verma, D. et al., 2015).
Bioconjugation and Diagnostic Applications
Complex organic compounds can serve as chelators or linkers in the development of diagnostic agents or bioconjugates. For example, chelators with specific functional groups are synthesized for use as labeling agents in protein research, potentially applicable in diagnostic imaging or targeted therapy (Kline, S. et al., 1991).
特性
IUPAC Name |
2-(3-bromophenyl)-N-[1-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23BrN4O5/c32-22-12-8-9-20(17-22)18-28(38)33-30-31(39)35(19-27(37)23-13-4-7-16-26(23)36(40)41)25-15-6-5-14-24(25)29(34-30)21-10-2-1-3-11-21/h1-17,30H,18-19H2,(H,33,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPIVPXNHPDGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)N(C3=CC=CC=C32)CC(=O)C4=CC=CC=C4[N+](=O)[O-])NC(=O)CC5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23BrN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-diaza-2-(2-(2-nitrophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)-2-(3-bromophenyl)ethanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


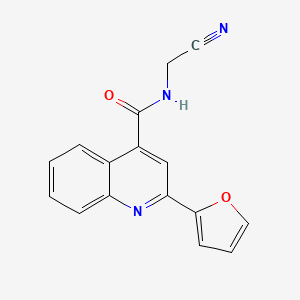
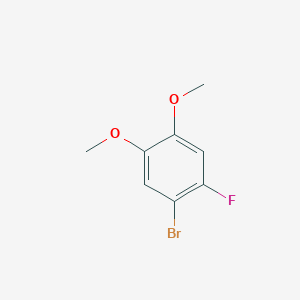
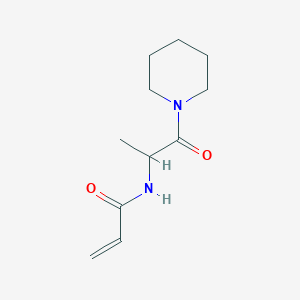
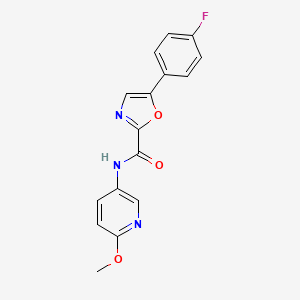
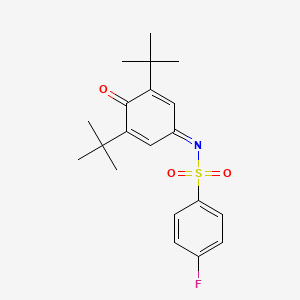
![5-(6-Ethylpyrimidin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2497523.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2497524.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2497525.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,6-difluorobenzamide](/img/structure/B2497527.png)
![Methyl 2-(2-chlorophenyl)-2-[4-(3,6-dichloropyridine-2-carbonyl)piperazin-1-YL]acetate](/img/structure/B2497528.png)


![8-(4-fluorophenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497533.png)